1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde
Description
This compound features a pyrimidine core substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a 1H-pyrrole-2-carbaldehyde moiety. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The pyrrole-carbaldehyde substituent introduces both aromaticity and a reactive aldehyde group, making the compound versatile for further functionalization.
Properties
Molecular Formula |
C15H18BN3O3 |
|---|---|
Molecular Weight |
299.13 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)11-8-17-13(18-9-11)19-7-5-6-12(19)10-20/h5-10H,1-4H3 |
InChI Key |
IMUHPYUPPMBMOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3C=CC=C3C=O |
Origin of Product |
United States |
Biological Activity
The compound 1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde (often referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 268.14 g/mol. The presence of the dioxaborolane moiety suggests potential interactions with biological systems, particularly in drug development contexts.
Biological Activity Overview
Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For instance, compounds with pyrimidine and dioxaborolane moieties have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 5.0 | EGFR inhibition | |
| MCF7 (Breast) | 3.2 | Apoptosis induction | |
| HeLa (Cervical) | 4.8 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 12 µg/mL | |
| S. aureus | 8 µg/mL | |
| C. albicans | 16 µg/mL |
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested for its cytotoxic effects on various cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation at low concentrations, indicating its potential as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives were synthesized to evaluate their biological activity in relation to structural modifications. The SAR studies revealed that alterations in the dioxaborolane group significantly influenced the potency against cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine ()
- Structure : Pyrimidine ring with methoxy (-OCH₃) groups at 2,6-positions and a dioxaborolane at the 5-position.
- Key Differences: Substituents: Methoxy groups (electron-donating) vs. pyrrole-carbaldehyde (electron-withdrawing). Applications: Likely used in less polar environments due to methoxy groups’ lipophilicity, whereas the aldehyde in the target compound enables conjugation with amines or hydrazines .
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
- Structure : Pyrazole ring with difluoromethyl (-CF₂H) and dioxaborolane groups.
- Key Differences :
- Heterocycle : Pyrazole (5-membered, two adjacent N atoms) vs. pyrimidine (6-membered, two N atoms at 1,3-positions).
- Electronic Effects : The -CF₂H group is strongly electron-withdrawing, similar to the aldehyde in the target compound, but lacks the aldehyde’s nucleophilic reactivity.
- Stability : Fluorinated groups may enhance metabolic stability in pharmaceutical contexts, whereas the aldehyde offers reactive handles for bioconjugation .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one ()
- Structure: Oxazolo-pyridinone fused ring system with dioxaborolane.
- Key Differences: Ring System: Fused oxazolo-pyridinone (planar, rigid) vs. pyrimidine-pyrrole (non-fused, more flexible). Molecular Weight: 262.07 g/mol vs. ~313.1 g/mol for the target compound. Applications: The fused system may exhibit enhanced π-stacking in materials science, while the target compound’s aldehyde is better suited for sequential functionalization .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ()
- Structure : Pyrrolo[2,3-b]pyridine (indole-like) with dioxaborolane.
- Key Differences :
- Aromatic System : Pyrrolopyridine (electron-rich due to fused pyrrole) vs. pyrimidine-pyrrole (electron-deficient pyrimidine).
- Reactivity : Electron-rich systems may undergo faster oxidative addition in cross-couplings, whereas the target compound’s pyrimidine could favor electrophilic substitutions .
Comparative Data Table
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-[5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyrimidin-2-yl]-1H-pyrrole-2-carbaldehyde generally involves:
- Construction of the pyrrole-2-carbaldehyde core.
- Functionalization at the 5-position with a pyrimidin-2-yl substituent.
- Introduction of the boronate ester group on the pyrimidine ring.
The synthesis often employs transition metal-catalyzed cross-coupling reactions , particularly palladium-catalyzed Suzuki-Miyaura coupling, to install the boronate ester group. Protection and deprotection steps may be necessary to control reactivity, especially for the aldehyde and pyrrole nitrogen.
Stepwise Preparation Approach
Step 1: Synthesis of 1H-Pyrrole-2-carbaldehyde Derivative
- The pyrrole-2-carbaldehyde core is typically synthesized via formylation reactions such as the Vilsmeier-Haack reaction.
- Starting from pyrrole or protected pyrrole derivatives, formylation at the 2-position is achieved using reagents like phosphorus oxychloride and N,N-dimethylformamide (DMF) or related formylating agents.
- Protective groups on the pyrrole nitrogen (e.g., silyl groups such as triisopropylsilyl) can be introduced prior to formylation to improve selectivity and yield.
Step 3: Installation of the Boronate Ester Group on Pyrimidine
- The boronate ester (pinacol boronate) group is introduced on the pyrimidine ring via borylation reactions , commonly using bis(pinacolato)diboron (B2pin2) under transition metal catalysis.
- Alternatively, the boronate ester can be introduced earlier on the pyrimidine precursor before coupling to the pyrrole core.
Step 4: Deprotection and Purification
- Protective groups are removed under mild conditions (e.g., fluoride sources for silyl groups).
- The final compound is purified by recrystallization or chromatography.
Catalysts, Reagents, and Conditions
| Step | Reagents/Conditions | Catalysts/Ligands | Notes |
|---|---|---|---|
| Formylation of pyrrole | Phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF), 0–80 °C, 0.5–12 h | None | Vilsmeier-Haack reaction; protective groups may be used |
| Cross-coupling for pyrimidine | Halogenated pyrimidine, pyrrole-2-carbaldehyde derivative, base (e.g., triethylamine), inert atmosphere (N2 or Ar) | Pd(0) catalysts (Pd(PPh3)4, Pd2(dba)3), phosphine ligands (Xantphos, DPEPhos) | Negishi or Suzuki-Miyaura coupling |
| Borylation of pyrimidine | Bis(pinacolato)diboron, base (KOAc), solvent (dioxane, THF), 80–110 °C | Pd(dppf)Cl2 or similar Pd catalysts | Pinacol boronate ester formation |
| Deprotection | Tetrabutylammonium fluoride (TBAF), aqueous NaOH, or acidic conditions | None | Removal of silyl or other protective groups |
Representative Synthetic Route Example
Formylation of N-protected pyrrole : Pyrrole is protected on nitrogen with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base (e.g., triethylamine). The protected pyrrole is then subjected to Vilsmeier-Haack reaction using POCl3 and DMF to yield 1-(triisopropylsilyl)-1H-pyrrole-2-carbaldehyde.
Coupling with 5-bromo-pyrimidine : The 1-(triisopropylsilyl)-1H-pyrrole-2-carbaldehyde is reacted with 5-bromo-pyrimidine under palladium catalysis with a suitable base, effecting a C-C bond formation at the 5-position of pyrrole.
Borylation of pyrimidine ring : The pyrimidine ring is functionalized with a pinacol boronate group via palladium-catalyzed borylation of the corresponding halogenated pyrimidine precursor.
Deprotection : The triisopropylsilyl group is removed using tetrabutylammonium fluoride or mild acidic/basic conditions to yield the target compound.
Data Tables on Preparation Parameters and Yields
| Reaction Step | Reagents/Conditions | Catalyst/ Ligand | Temperature (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Pyrrole N-protection | Triisopropylsilyl chloride, Et3N | None | 0–25 | 1–3 | ~85 | High selectivity and yield |
| Vilsmeier-Haack formylation | POCl3, DMF | None | 0–80 | 0.5–12 | 70–85 | Mild conditions preferred |
| Pd-catalyzed coupling | 5-bromo-pyrimidine, base (K2CO3) | Pd(PPh3)4, Xantphos | 90–130 | 5–24 | 60–75 | Cross-coupling efficiency varies |
| Borylation of pyrimidine | B2pin2, KOAc, dioxane | Pd(dppf)Cl2 | 80–110 | 6–12 | 65–80 | Pinacol boronate formation |
| Deprotection | TBAF, THF | None | 0–25 | 0.5–3 | 80–90 | Mild conditions prevent degradation |
Summary Table of Key Synthetic Features
| Feature | Details |
|---|---|
| Core structure formation | Vilsmeier-Haack formylation of N-protected pyrrole |
| Key coupling reaction | Palladium-catalyzed cross-coupling (Negishi or Suzuki-Miyaura) at pyrrole 5-position |
| Boronate ester formation | Palladium-catalyzed borylation using bis(pinacolato)diboron |
| Protective groups | Triisopropylsilyl (TIPS) for pyrrole nitrogen; removable by fluoride sources |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2, Xantphos, DPEPhos |
| Bases | Triethylamine, potassium carbonate, sodium hydride |
| Solvents | THF, dioxane, DMF, toluene, ethyl acetate |
| Reaction atmosphere | Inert gas (nitrogen or argon) |
| Yields | Stepwise yields between 60–85%, overall moderate to good |
Q & A
Basic: What are common synthetic routes for preparing 1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and a halogenated pyrrole-carbaldehyde precursor. The boronic ester component can be prepared through palladium-catalyzed borylation of halogenated pyrimidines under inert conditions . For example, chloropyrimidine derivatives (e.g., 4-chloro-2-pyrimidine boronic ester) are common intermediates, as seen in structurally analogous compounds . Post-coupling, the aldehyde group is preserved by avoiding strong reducing agents during purification.
Advanced: How can researchers optimize regioselectivity in cross-coupling reactions involving the pyrimidine moiety?
Answer:
Regioselectivity challenges arise due to competing coupling sites on the pyrimidine ring. Strategies include:
- Catalyst tuning : Use PdCl₂(dppf) with K₂CO₃ in a THF/water solvent system at 80°C to favor coupling at the 5-position of pyrimidine .
- Substituent effects : Electron-withdrawing groups (e.g., chlorine) at the 4-position of pyrimidine direct coupling to the 5-position via electronic activation .
- Pre-screening : Computational modeling (DFT) of transition states can predict regioselectivity, as demonstrated in related boronic ester systems .
Basic: What purification techniques are recommended for isolating the target compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate boronic ester intermediates from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity (>98%) crystalline products, as validated by NMR and LC-MS .
Advanced: How to resolve discrepancies between NMR and HRMS data during characterization?
Answer:
Discrepancies may stem from:
- Tautomerism : The aldehyde group can exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize the dominant form .
- Trace impurities : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to isolate the target compound before HRMS analysis .
- Isotopic patterns : Verify boron (¹⁰B/¹¹B) and chlorine isotopic contributions in HRMS to avoid misassignment .
Basic: How to confirm the presence and integrity of the aldehyde functional group?
Answer:
- FTIR : A sharp carbonyl stretch at ~1680 cm⁻¹ confirms the aldehyde .
- ¹H NMR : A singlet near δ 9.8–10.0 ppm integrates to one proton (aldehyde -CHO) .
- Derivatization : React with 2,4-dinitrophenylhydrazine to form a hydrazone derivative, detectable by TLC or UV-vis .
Advanced: What causes unexpected by-products (e.g., protodeborylation) in Suzuki couplings, and how can they be minimized?
Answer:
Protodeborylation occurs due to:
- Protic solvents : Avoid water-rich phases; use degassed THF/H₂O (9:1) with anhydrous Na₂SO₄ .
- Oxygen exposure : Maintain inert (N₂/Ar) conditions during catalysis to prevent Pd catalyst deactivation .
- Acidic impurities : Pre-treat reaction mixtures with weak bases (e.g., K₂CO₃) to neutralize residual acids .
Analysis : LC-MS (negative ion mode) identifies deborylated pyrimidine fragments (e.g., [M−Bpin+H]⁺) .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Moisture sensitivity : Store under argon at −20°C in sealed amber vials with desiccants (silica gel) .
- Light sensitivity : The pyrrole-carbaldehyde group is prone to photodegradation; avoid prolonged UV exposure .
Advanced: How to design a kinetic study for the Suzuki-Miyaura coupling step?
Answer:
- In situ monitoring : Use ReactIR to track boronic ester consumption (C–B stretch at ~1350 cm⁻¹) .
- Variable temperature : Perform reactions at 60°C, 80°C, and 100°C to calculate activation energy (Arrhenius plot) .
- Catalyst loading : Compare turnover frequencies (TOF) at 1 mol% vs. 5 mol% Pd to identify rate-limiting steps .
Basic: What spectroscopic methods are essential for structural validation?
Answer:
- ¹³C NMR : Confirm boronic ester (B–O) carbons at δ 80–85 ppm and pyrimidine C2/C4 positions .
- ¹¹B NMR : A peak at δ 28–30 ppm verifies the dioxaborolane ring .
- HSQC/HMBC : Correlate aldehyde protons with adjacent pyrrole carbons to confirm connectivity .
Advanced: How to analyze competing reaction pathways in multi-step syntheses?
Answer:
- Computational modeling : Use Gaussian or ORCA to simulate transition states for boronation vs. halogenation steps .
- Isotopic labeling : Introduce ¹⁰B or deuterated reagents to track boron incorporation via MS/MS .
- Kinetic profiling : Quench aliquots at intervals (0.5 h, 1 h, 2 h) and analyze by GC-MS to identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
